molecular formula C15H11NO3S2 B14626059 Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester CAS No. 54856-20-1

Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester

Cat. No.: B14626059
CAS No.: 54856-20-1
M. Wt: 317.4 g/mol
InChI Key: REEWQJRWGACEJS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester is a complex organic compound with a unique structure that combines elements of benzoic acid and benzisothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester typically involves the reaction of benzoic acid derivatives with benzisothiazole compounds under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzisothiazole moiety to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the benzisothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The benzisothiazole moiety can interact with active sites of enzymes, inhibiting or modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, methyl ester: A simpler ester of benzoic acid with different reactivity and applications.

    Benzoic acid, 2-benzoyl-, methyl ester: Another ester derivative with distinct chemical properties and uses.

Uniqueness

Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester is unique due to the presence of the benzisothiazole moiety, which imparts specific chemical and biological properties not found in simpler benzoic acid derivatives. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

54856-20-1

Molecular Formula

C15H11NO3S2

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 2-[(3-oxo-1,2-benzothiazol-2-yl)sulfanyl]benzoate

InChI

InChI=1S/C15H11NO3S2/c1-19-15(18)11-7-3-5-9-13(11)21-16-14(17)10-6-2-4-8-12(10)20-16/h2-9H,1H3

InChI Key

REEWQJRWGACEJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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